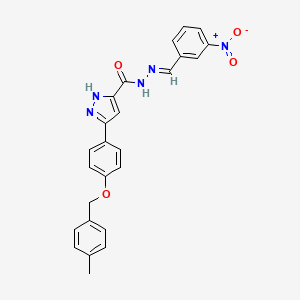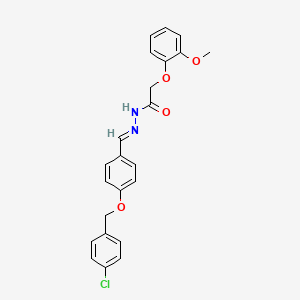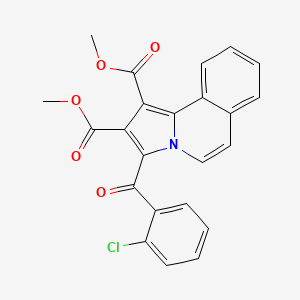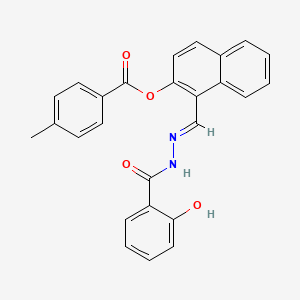
5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrobenzylidene group, and a methylbenzyl ether moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the nitrobenzylidene group: This step involves the reaction of the pyrazole derivative with 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the Schiff base.
Attachment of the methylbenzyl ether moiety: This can be accomplished by reacting the intermediate with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methylbenzyl ether moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrobenzylidene group can participate in electron transfer reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide lies in its combination of functional groups, which imparts specific chemical properties and reactivity. The presence of the pyrazole ring, nitrobenzylidene group, and methylbenzyl ether moiety allows for diverse applications and interactions with various biological targets.
Properties
CAS No. |
634896-72-3 |
|---|---|
Molecular Formula |
C25H21N5O4 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21N5O4/c1-17-5-7-18(8-6-17)16-34-22-11-9-20(10-12-22)23-14-24(28-27-23)25(31)29-26-15-19-3-2-4-21(13-19)30(32)33/h2-15H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+ |
InChI Key |
FZLUAEGCHOZWSZ-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12022426.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12022438.png)
![ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12022446.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12022452.png)

![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022457.png)
![3-Hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022463.png)





